Dimethyl 1H-pyrrole-2,3-dicarboxylate
Description
Dimethyl 1H-pyrrole-2,3-dicarboxylate (CAS: 2818-08-8) is a heterocyclic compound with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol. It is a research-grade chemical primarily used in organic synthesis, drug development, and materials science. The compound features a pyrrole ring substituted with two methyl ester groups at positions 2 and 3 (Figure 1). Its structure allows for versatile reactivity, including electrophilic substitution and cycloaddition reactions, making it a key intermediate in synthesizing complex heterocycles .
Properties
IUPAC Name |
dimethyl 1H-pyrrole-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-9-6(5)8(11)13-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJAEUGFSVPHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510378 | |
| Record name | Dimethyl 1H-pyrrole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-08-8 | |
| Record name | Dimethyl 1H-pyrrole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 1H-pyrrole-2,3-dicarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 1H-pyrrole-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their ester forms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. These reactors are designed to handle high volumes of reactants and maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrrole-2,3-dicarboxylic acid or its derivatives.
Reduction: Reduction reactions can produce pyrrole-2,3-dicarboxylic acid or its corresponding alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrroles, depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
DM-PDC serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various pyrrole derivatives and other heterocyclic compounds. The compound can undergo several types of reactions, including:
- Substitution Reactions: Involving halogens or nitrating agents.
- Oxidation/Reduction Reactions: Common reagents include potassium permanganate and lithium aluminum hydride.
Table 1: Common Reactions Involving DM-PDC
| Reaction Type | Reagents Used | Products Generated |
|---|---|---|
| Substitution | Halogens, nitrating agents | Pyrrole derivatives |
| Oxidation | Potassium permanganate | Oxidized pyrrole derivatives |
| Reduction | Lithium aluminum hydride | Reduced products |
Medicinal Chemistry
Research indicates that DM-PDC exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown its ability to interact with specific enzymes or receptors, suggesting mechanisms that may inhibit certain metabolic pathways. This makes it a candidate for further pharmacological studies aimed at drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of DM-PDC on various human carcinoma cell lines. The compound demonstrated promising results with significant inhibitory activity against A-549 and MDA-MB-468 cell lines, showing IC50 values ranging from 0.065 to 9.4 µmol/L .
Materials Science
In materials science, DM-PDC is explored for its potential in developing new materials with unique properties. Its ability to form polymers and other complex structures opens avenues for applications in coatings, adhesives, and other industrial materials.
Table 2: Potential Applications in Materials Science
| Application Area | Description |
|---|---|
| Coatings | Development of protective coatings |
| Adhesives | Use in formulating strong adhesives |
| Polymers | Creation of novel polymeric materials |
Mechanism of Action
Dimethyl 1H-pyrrole-2,3-dicarboxylate is similar to other pyrrole derivatives, such as Dimethyl pyrrole and 1H-pyrrole-2,4-dicarboxylate. These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of carboxylate groups, which influences its reactivity and applications.
Comparison with Similar Compounds
Physical Properties :
- Appearance : Typically provided as a solution (e.g., 10 mM in DMSO) for laboratory use.
- Storage : Stable at -80°C for 6 months or -20°C for 1 month.
Structural Variations and Substituent Effects
Dimethyl 1H-pyrrole-2,3-dicarboxylate belongs to a broader class of pyrrole dicarboxylates, where structural modifications significantly alter physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Ester Group Influence : Methyl esters (e.g., this compound) generally exhibit higher electrophilicity compared to ethyl esters (e.g., 4i), enhancing reactivity in cycloaddition reactions .
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 1-position increase stability but reduce nucleophilic reactivity. Conversely, electron-donating groups (e.g., -OCH₃) at the 4-position improve solubility in polar solvents .
- Biological Activity : Anti-tuberculosis activity (MIC = 3.13 μg/mL) in carbazole-pyrrole hybrids (e.g., compound 5b) highlights the importance of aromatic substituents for target binding .
Spectroscopic and Analytical Data
- NMR Trends :
- Mass Spectrometry : HRMS data for analogs (e.g., 4i, 5b) show precise agreement (<0.001 Da error) between calculated and observed m/z values, confirming structural integrity .
Biological Activity
Dimethyl 1H-pyrrole-2,3-dicarboxylate (DMPC) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of the biological activity of DMPC, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a five-membered aromatic heterocyclic structure known as pyrrole. The compound contains two carboxylate ester functional groups at the 2 and 3 positions, contributing to its unique chemical reactivity and biological properties.
Biological Activities
Research indicates that DMPC exhibits various biological activities, including:
- Antimicrobial Properties : DMPC has demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies have shown that DMPC can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
- Anticancer Effects : Preliminary studies suggest that DMPC may possess anticancer properties. Its mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate metabolic pathways related to cancer cell proliferation .
- Enzyme Inhibition : The compound's ability to bind to certain enzymes indicates its potential role in inhibiting metabolic pathways. This property is crucial for understanding its therapeutic applications.
Case Studies
- Antibacterial Activity Evaluation : A study evaluated the antibacterial activity of various pyrrole derivatives, including DMPC. The results indicated that DMPC exhibited comparable activity to established antibiotics at specific concentrations, suggesting its potential as a lead compound in antibiotic development .
- Anticancer Mechanism Exploration : Another study focused on the anticancer effects of DMPC on different cancer cell lines. The findings revealed that DMPC could induce apoptosis in cancer cells through ROS (reactive oxygen species) generation, highlighting its potential as an anticancer agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Comparison Control | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Isoniazid | 0.25 |
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| CLL HG-3 | 0.17 | 95 |
| CLL PGA-1 | 0.35 | 87 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
